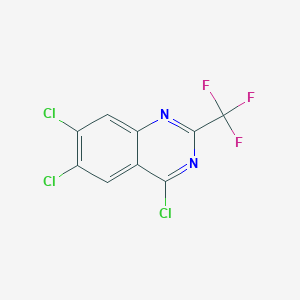
4,6,7-Trichloro-2-(trifluoromethyl)quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6,7-Trichloro-2-(trifluoromethyl)quinazoline is a chemical compound with the molecular formula C9H2Cl3F3N2 It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings
準備方法
Synthetic Routes and Reaction Conditions: One common method includes the chlorination of 2-(trifluoromethyl)quinazoline using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
化学反応の分析
Types of Reactions: 4,6,7-Trichloro-2-(trifluoromethyl)quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various quinazoline derivatives with different functional groups, while oxidation and reduction can lead to the formation of quinazoline oxides or reduced quinazoline compounds .
科学的研究の応用
4,6,7-Trichloro-2-(trifluoromethyl)quinazoline has several applications in scientific research:
作用機序
The mechanism of action of 4,6,7-Trichloro-2-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes, such as kinases, by binding to their active sites. This inhibition can disrupt cellular signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . The compound’s trifluoromethyl group enhances its binding affinity and specificity for these targets .
類似化合物との比較
4,6,8-Trichloro-2-(trifluoromethyl)quinoline: Similar in structure but with a quinoline core instead of quinazoline.
2,4,6-Trisubstituted Quinazoline Derivatives: These compounds have different substituents at the 2, 4, and 6 positions, leading to varied chemical and biological properties.
Uniqueness: 4,6,7-Trichloro-2-(trifluoromethyl)quinazoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and trifluoromethyl groups enhances its stability and makes it a valuable compound for various applications .
特性
分子式 |
C9H2Cl3F3N2 |
|---|---|
分子量 |
301.5 g/mol |
IUPAC名 |
4,6,7-trichloro-2-(trifluoromethyl)quinazoline |
InChI |
InChI=1S/C9H2Cl3F3N2/c10-4-1-3-6(2-5(4)11)16-8(9(13,14)15)17-7(3)12/h1-2H |
InChIキー |
HZLQPXIMUJJQPF-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=C(N=C2Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Methoxypyrido[3,4-d]pyrimidine](/img/structure/B13672383.png)
![6-Methoxy-3,7-dimethylbenzo[c]isoxazole](/img/structure/B13672409.png)
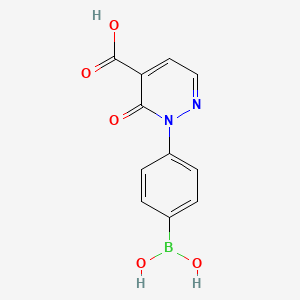
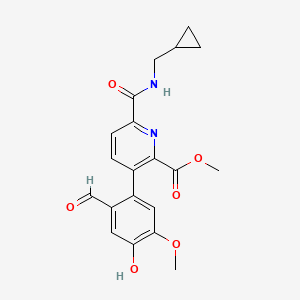
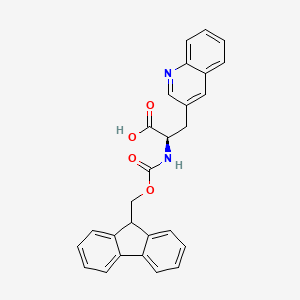
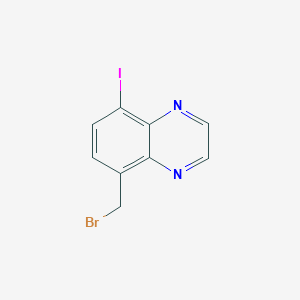
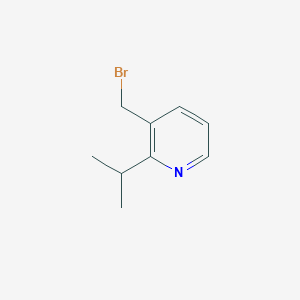
![4-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine](/img/structure/B13672442.png)
![3-Iodo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile](/img/structure/B13672450.png)


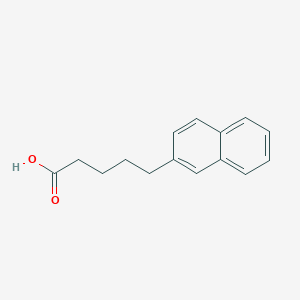
![8,8-Dimethyl-1-oxaspiro[5.5]undecan-4-ol](/img/structure/B13672461.png)
![(1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine dihydrochloride](/img/structure/B13672464.png)
